2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane
Description
Nomenclature and Systematic Identification
The systematic naming of 2,2-dimethyl-1,4,7,10-tetraoxacyclododecane follows IUPAC guidelines for macrocyclic compounds. The prefix 1,4,7,10-tetraoxacyclododecane denotes a twelve-membered ring (dodecane) with oxygen atoms at the 1st, 4th, 7th, and 10th positions. The 2,2-dimethyl designation indicates two methyl groups attached to the second carbon of the ring.
Key identifiers include:
- CAS Registry Number : 74649-96-0
- EC Number : 277-942-6
- Molecular Formula : C₁₀H₂₀O₄
- SMILES Notation : CC1(COCCOCCOCCO1)C
The compound’s InChIKey (QKGREUBKUYOBTR-UHFFFAOYSA-N) and exact mass (204.13615911 Da) further aid in its unambiguous identification. Its structural symmetry and substitution pattern differentiate it from unsubstituted crown ethers like 1,4,7,10-tetraoxacyclododecane (12-crown-4), which lacks methyl groups.
Historical Context in Crown Ether Chemistry
The discovery of crown ethers by Charles J. Pedersen in 1967 marked a pivotal advancement in host-guest chemistry. Pedersen’s work on 12-crown-4, a structurally simpler analog, demonstrated the ability of macrocyclic ethers to solubilize alkali metal ions in nonpolar solvents. The introduction of alkyl substituents, such as the methyl groups in 2,2-dimethyl-1,4,7,10-tetraoxacyclododecane, emerged from subsequent efforts to modulate crown ethers’ binding selectivity and solubility.
This methylated derivative represents a deliberate modification to alter the cavity size and electron density of the parent 12-crown-4 framework. Such tailored adjustments expanded the utility of crown ethers in applications requiring precise molecular recognition, such as ion-selective electrodes and phase-transfer catalysts.
Position within Macrocyclic Ether Classifications
Macrocyclic ethers are categorized by ring size, number of heteroatoms, and substituents. 2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane falls into the crown ether subclass, characterized by repeating ethylene oxide units (-O-CH₂-CH₂-). Specific classifications include:
The methyl groups reduce the compound’s conformational flexibility compared to unsubstituted crown ethers, potentially enhancing its selectivity for smaller cations like lithium. This structural feature places it within a niche group of functionalized crown ethers designed for specialized coordination environments.
Properties
CAS No. |
74649-96-0 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,2-dimethyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C10H20O4/c1-10(2)9-13-6-5-11-3-4-12-7-8-14-10/h3-9H2,1-2H3 |
InChI Key |
QKGREUBKUYOBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCOCCOCCO1)C |
Origin of Product |
United States |
Biological Activity
2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane (also known as 12-crown-4) is a cyclic ether that has garnered attention for its potential biological activities. This compound is part of a larger class of crown ethers, which are known for their ability to form complexes with various cations. This article explores the biological activity of 2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane based on diverse research findings.
- Molecular Formula : C10H20O4
- Molecular Weight : 204.27 g/mol
- Structure : The compound features a cyclic structure with four ether linkages.
Antimicrobial Activity
Research indicates that 2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens using disc diffusion and agar well assays. The results are summarized in the table below:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 47 |
| Escherichia coli | 15 |
| Streptococcus pyogenes | 25 |
| Streptococcus pneumoniae | 26 |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Cytotoxicity
The cytotoxic effects of 2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane have been evaluated in various cell lines. A study reported that the compound exhibited low toxicity to normal human cells with an IC50 value exceeding 50 µg/mL. This indicates a favorable safety profile for potential therapeutic applications .
The antimicrobial activity is believed to be mediated through electrostatic interactions with microbial cell membranes. The compound may facilitate the release of molecular iodine upon interaction with pathogens, contributing to its bactericidal effects .
Case Study 1: Antifungal Efficacy
In a controlled study examining the antifungal efficacy of 2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane against Candida albicans, it was found that the compound effectively inhibited fungal growth at concentrations as low as 5 µM. This positions it as a promising candidate for antifungal drug development .
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties against Escherichia coli. The compound demonstrated a significant zone of inhibition (15 mm), indicating its potential use in treating infections caused by this bacterium. Further investigations into its mechanism revealed that it disrupts bacterial membrane integrity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20O4
- Molecular Weight : 204.27 g/mol
- CAS Number : 12597933
The compound features a cyclic structure that allows it to function effectively as a ligand in coordination complexes. Its unique arrangement of oxygen atoms contributes to its ability to form stable complexes with metal ions.
Coordination Chemistry
Applications in Metal Complexation
2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane acts as a bidentate ligand that can coordinate with various metal ions. This property is crucial for the development of metal-based catalysts and therapeutic agents.
Case Study: Metal Ion Complexes
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu(II) | 6.5 | Catalysis |
| Ni(II) | 5.8 | Sensors |
| Zn(II) | 6.0 | Pharmaceuticals |
Research indicates that complexes formed with copper ions exhibit catalytic properties beneficial for organic reactions, while nickel complexes are utilized in sensor technology due to their electrochemical properties .
Medicinal Chemistry
Potential in Drug Development
The compound has been studied for its potential use in drug delivery systems and as a radiopharmaceutical agent due to its ability to form stable complexes with radioactive isotopes.
Case Study: Radiopharmaceutical Applications
A notable application involves the attachment of 2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane to radiolabeled compounds for imaging purposes. For instance, the complexation of gallium-68 with this ligand has been explored for positron emission tomography (PET) imaging:
| Radiolabel | Target Receptor | Tumor Uptake (%) | Reference |
|---|---|---|---|
| Ga-68 | Gastrin-Releasing Peptide Receptor (GRPR) | 13.4 ± 0.8 |
This application demonstrates the compound's utility in enhancing the specificity and effectiveness of imaging techniques in oncology.
Environmental Applications
Use in Environmental Remediation
Recent studies have highlighted the potential of using 2,2-Dimethyl-1,4,7,10-tetraoxacyclododecane-based metal complexes for the remediation of heavy metals from contaminated water sources. The chelation properties of the compound allow it to effectively bind and remove toxic metals.
Case Study: Heavy Metal Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Pb(II) | 100 | 5 | 95 |
| Cd(II) | 50 | 2 | 96 |
These findings suggest that the compound can significantly reduce heavy metal concentrations in aquatic environments .
Comparison with Similar Compounds
Structural and Conformational Differences
- Parent Compound (12-crown-4) : The unsubstituted 12-crown-4 exhibits conformational flexibility, with interconversion between "A" and "B" conformations. These equilibria are critical for metal-ion binding, as demonstrated in sodium complexes where the "A" conformation dominates .
- 2,2-Dimethyl Derivative : The methyl groups introduce steric hindrance, likely restricting conformational flexibility. This rigidity may reduce adaptability in coordinating larger metal ions or forming sandwich complexes, as seen in bis(12-crown-4)manganese(II) tribromide .
Table 1: Structural Comparison
Metal-Ion Binding Affinity
- 12-Crown-4 : Forms stable complexes with alkali metals (e.g., Na⁺, Li⁺) and transition metals (e.g., Mn²⁺, Gd³⁺). For example, it coordinates with Gd³⁺ in acetonitrile to form [(12-crown-4)-tris(nitrato)gadolinium(III)] .
- 2,2-Dimethyl Derivative : The methyl groups likely reduce binding efficiency for larger ions due to steric constraints. This contrasts with 18-crown-6, which accommodates K⁺ and Cs⁺ more effectively .
Table 2: Metal-Ion Binding Selectivity
Solubility and Solvent Interactions
- 12-Crown-4: Soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) and forms stable adducts in methanol/water mixtures .
- 2,2-Dimethyl Derivative: The hydrophobic methyl groups may enhance solubility in nonpolar solvents, similar to 2-[(dodecyloxy)methyl]-1,4,7,10-tetraoxacyclododecane, which has a dodecyl chain for lipid compatibility .
Preparation Methods
Linear Precursor Synthesis
The linear precursor is generally synthesized by reacting diols or polyols bearing methyl substituents with suitable leaving groups (e.g., tosylates or halides) to form ether linkages. For the 2,2-dimethyl substitution, starting materials such as 2,2-dimethyl-1,3-propanediol derivatives are used.
Macrocyclization
Macrocyclization is the key step and is often performed under high dilution to minimize intermolecular reactions. Common methods include:
- Williamson Ether Synthesis: Reaction of a dihalide with a diol or polyol in the presence of a strong base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC).
- Template-Assisted Cyclization: Use of metal ions or other templates to preorganize the linear precursor, enhancing cyclization efficiency.
Detailed Preparation Method from Literature
While direct literature on 2,2-dimethyl-1,4,7,10-tetraoxacyclododecane is limited, analogous crown ether syntheses and macrocyclic ether preparations provide a reliable framework.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Preparation of 2,2-dimethyl diol derivative | Starting from 2,2-dimethyl-1,3-propanediol or similar | Protect or activate hydroxyl groups as needed | High yield, commercially available or synthesized |
| 2. Formation of linear ditosylate or dihalide | React diol with tosyl chloride or halogenating agent | Converts hydroxyls to good leaving groups | Typically >80% yield |
| 3. Macrocyclization via Williamson ether synthesis | React ditosylate with diol or alkoxide under high dilution in DMF or DMAC, with K2CO3 or NaH base, at 60-100°C | Intramolecular cyclization to form 12-membered ring | Moderate to good yield (30-60%), depending on conditions |
| 4. Purification | Extraction with organic solvents (e.g., toluene, chloroform), recrystallization from ethyl acetate or toluene | Isolates pure macrocycle | Purity >95% |
Research Findings and Optimization
- High Dilution Technique: Essential to favor intramolecular cyclization over polymerization. Typical concentrations are in the millimolar range.
- Solvent Choice: Polar aprotic solvents such as DMF or DMAC facilitate the reaction by stabilizing charged intermediates.
- Base Selection: Potassium carbonate is commonly used for its mildness and effectiveness; sodium hydride can be used for stronger deprotonation.
- Temperature Control: Elevated temperatures (60-100°C) accelerate cyclization but must be balanced to avoid side reactions.
- Catalysts/Additives: In some related macrocycle syntheses, additives like sodium bromide have been used to improve yields by facilitating leaving group displacement.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Concentration | 1-10 mM (high dilution) | Reduces intermolecular reactions |
| Solvent | DMF, DMAC | Enhances nucleophilicity and solubility |
| Base | K2CO3, NaH | Deprotonates hydroxyls for nucleophilic attack |
| Temperature | 60-100°C | Balances reaction rate and side reactions |
| Reaction Time | 12-48 hours | Ensures completion of cyclization |
| Yield | 30-60% | Dependent on optimization of above factors |
Notes on Related Macrocyclic Syntheses
- Analogous macrocycles such as 1,4,7,10-tetraazacyclododecane (cyclen) have been synthesized via multi-step routes involving condensation, cyclization, and hydrolysis steps with yields up to 65%.
- The presence of methyl substituents at the 2-position can increase steric hindrance, requiring careful optimization of reaction conditions.
- Purification often involves extraction with solvents like toluene or chloroform and recrystallization to achieve high purity.
Q & A
Q. How can linked datasets (e.g., spectroscopic and computational data) enhance research transparency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
